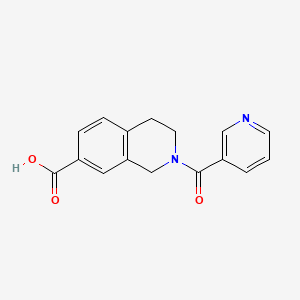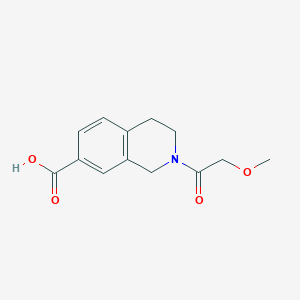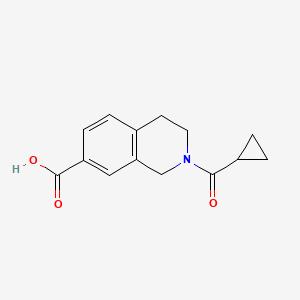
2-(pyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(pyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid, also known as PDIC, is a synthetic compound with a unique chemical structure. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development. PDIC belongs to the class of isoquinoline-7-carboxylic acids, which are known for their diverse biological activities.
作用機序
2-(pyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid exerts its biological effects by binding to specific target proteins and modulating their activity. It has been shown to inhibit the activity of protein kinases such as mitogen-activated protein kinase (MAPK) and protein kinase C (PKC), which play a crucial role in cell signaling pathways. This compound also inhibits the activity of cyclooxygenases (COX) and phosphodiesterases (PDE), which are involved in the production of inflammatory mediators and cyclic nucleotides, respectively. This compound has been found to modulate the expression of various genes involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been found to induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. It has been reported to inhibit the growth and proliferation of several cancer cell lines such as breast cancer, lung cancer, and leukemia. This compound has been shown to modulate the expression of various genes involved in cell growth, differentiation, and apoptosis.
実験室実験の利点と制限
2-(pyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid offers several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in good yield. This compound has been extensively studied for its biological activities, and its mechanism of action is well understood. This compound has been found to exhibit a wide range of biological activities, making it a potential candidate for drug discovery and development.
However, there are also some limitations associated with the use of this compound in lab experiments. This compound may exhibit cytotoxicity at high concentrations, which may limit its use in cell-based assays. This compound may also exhibit poor solubility in aqueous solutions, which may limit its use in in vivo studies.
将来の方向性
2-(pyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid has shown promising results in preclinical studies, and several future directions can be explored to further understand its potential applications in drug discovery and development. One future direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models to determine its efficacy and safety. Another future direction is to explore the potential of this compound as a lead compound for the development of novel therapeutics for various diseases such as cancer, inflammation, and viral infections. This compound can also be used as a tool compound to study the role of specific target proteins in various biological processes. Overall, this compound offers a promising avenue for future research in drug discovery and development.
合成法
2-(pyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid can be synthesized by the reaction of 3-cyano-4-methoxybenzoic acid with 3-aminopyridine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction takes place in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The product is obtained in good yield after purification by column chromatography.
科学的研究の応用
2-(pyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of biological activities such as anti-inflammatory, anti-tumor, and anti-viral properties. This compound has been reported to inhibit the activity of several enzymes such as protein kinases, cyclooxygenases, and phosphodiesterases. It has also been found to modulate the expression of various genes involved in cell growth, differentiation, and apoptosis.
特性
IUPAC Name |
2-(pyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-15(13-2-1-6-17-9-13)18-7-5-11-3-4-12(16(20)21)8-14(11)10-18/h1-4,6,8-9H,5,7,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSILJZQROEYDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)C(=O)O)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[4-(aminomethyl)-2-methylpyrrolidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7627758.png)
![4-[(4,4-Difluorocyclohexanecarbonyl)amino]benzoic acid](/img/structure/B7627759.png)
![2-[4-[(4,4-Difluorocyclohexanecarbonyl)amino]pyrazol-1-yl]acetic acid](/img/structure/B7627766.png)
![(2R)-2-[(4,4-difluorocyclohexanecarbonyl)amino]-3-methylbutanoic acid](/img/structure/B7627775.png)

![2-Methyl-2-[[(5-methyl-1,2-oxazol-3-yl)methylsulfonylamino]methyl]butanoic acid](/img/structure/B7627793.png)
![2-[[(3-Cyanophenyl)sulfonylamino]methyl]-2-methylbutanoic acid](/img/structure/B7627794.png)



![3-Cyclopropyl-3-[[4-(hydroxymethyl)benzoyl]amino]propanoic acid](/img/structure/B7627827.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B7627829.png)

![2-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid](/img/structure/B7627833.png)
